1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride
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Overview
Description
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of the carbonyl chloride and hydrochloride groups further enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Cyclization Reactions: The pyrrolo[2,3-b]pyridine core can undergo further cyclization reactions to form more complex fused ring systems, which can be useful in the synthesis of novel heterocyclic compounds.
Scientific Research Applications
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of fibroblast growth factor receptors, the compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached to the pyridine and pyrrole rings.
Pyrrolo[2,3-b]quinolines: These compounds have a similar fused ring system but include a quinoline ring instead of a pyridine ring.
Pyrrolo[1,2-a]pyrazines: These compounds have a different ring fusion pattern and exhibit unique chemical and biological properties.
Properties
CAS No. |
2731006-83-8 |
---|---|
Molecular Formula |
C8H8Cl2N2O |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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